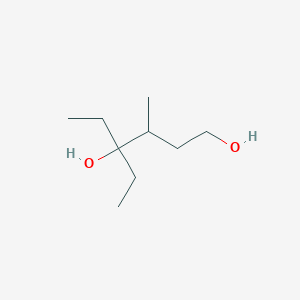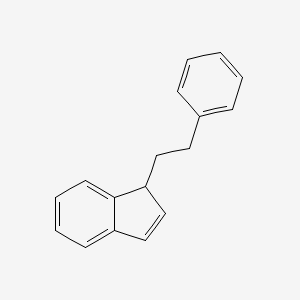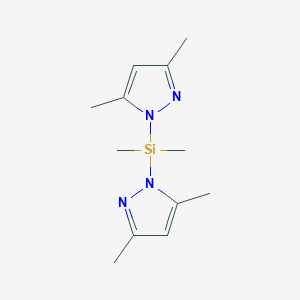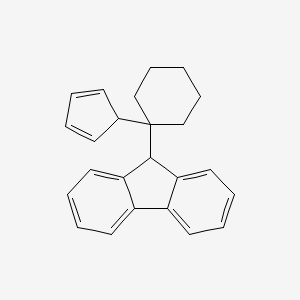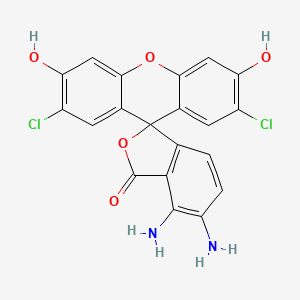
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, also known as F9BIDS, is an organosilicon compound that has been used in a variety of scientific research applications. F9BIDS has been found to be useful in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for '(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane' involves the reaction of fluorene and 3-benzylindene with dimethylchlorosilane in the presence of a catalyst.
Starting Materials
Fluorene, 3-benzylindene, Dimethylchlorosilane, Catalyst
Reaction
Step 1: Dissolve fluorene and 3-benzylindene in a solvent such as toluene or chloroform., Step 2: Add dimethylchlorosilane to the reaction mixture., Step 3: Add a catalyst such as triethylamine or pyridine to the reaction mixture., Step 4: Heat the reaction mixture under reflux for several hours., Step 5: Cool the reaction mixture and filter off any solid precipitate., Step 6: Purify the product by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the study of biochemical and physiological processes, and as a reagent in the synthesis of organosilicon compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in the study of biological systems, such as the study of enzymes, proteins, and DNA.
Wirkmechanismus
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is not fully understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane acts as a Lewis acid, which can facilitate the formation of covalent bonds between atoms in the presence of a suitable solvent. This can result in the formation of new compounds and the alteration of existing compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane are not well understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane can interact with biological molecules, such as enzymes, proteins, and DNA, which can result in changes in the structure and/or function of these molecules. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been found to be a potent inhibitor of certain enzymes, which can result in changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of various organic compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is stable in a variety of solvents, and can be stored for long periods of time without degradation. The main limitation of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is that it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for research on (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted to determine the optimal conditions for the synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in the study of biological systems, such as enzymes, proteins, and DNA.
Eigenschaften
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

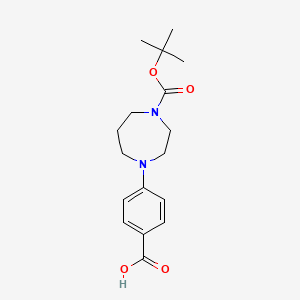
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)
